7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1-benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHFNSMIKVOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590192 | |
| Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15084-55-6 | |
| Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Bromosuccinimide (NBS) in Dichloromethane
NBS in dichloromethane (DCM) at room temperature achieves selective bromination at the 7th position. A study by demonstrated this method in a related thiazepin system, yielding 74% of the brominated product after 2 hours. For the thiepin analog, analogous conditions (NBS, DCM, 25°C, 2–4 hours) are expected to afford comparable yields. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen at the 7th position, followed by bromine atom transfer.
Key Advantages :
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High regioselectivity due to steric and electronic effects of the ketone group.
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Mild conditions minimize side reactions like over-bromination or ring-opening.
Multi-Step Synthesis via Gewald Reaction-Derived Intermediates
A convergent approach involves constructing the thiepin core before introducing bromine. The Gewald reaction, which assembles thiophene derivatives from ketones, nitriles, and sulfur, has been adapted for this purpose.
Synthesis of 3,4-Dihydrobenzo[b]thiepin-5(2H)-one
The Gewald reaction facilitates the formation of the thiepin skeleton. For example, reacting cyclohexanone with malononitrile and sulfur in ethanol under reflux yields 3,4-dihydrobenzo[b]thiepin-5(2H)-one. This one-pot method avoids isolation of intermediates, achieving yields up to 65%.
Late-Stage Bromination
Post-functionalization of the thiepin core follows the bromination methods described in Section 1. This two-step strategy separates ring formation and halogenation, allowing independent optimization of each stage.
Table 1. Comparison of Bromination Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| NBS in DCM | NBS, DCM, 25°C, 2–4 h | 70–74 | High (7-Br) | |
| Br₂ in DMSO | Br₂, DMSO, 0–25°C, 1–3 h | 60–68 | Moderate |
Microwave-Assisted Bromination
Modern techniques like microwave irradiation enhance reaction efficiency. A study on a structurally analogous thiazepin compound reduced bromination time from 17 hours to 30 minutes using a microwave reactor (130°C, 400 W). Applied to the thiepin system, this method could improve throughput while maintaining yields above 70%.
Mechanistic Insight :
Microwaves accelerate polarization and dipole rotation, increasing collision frequency between NBS and the substrate. This reduces activation energy and minimizes thermal degradation.
Regioselectivity and Byproduct Analysis
The 7th position’s selectivity arises from the ketone group’s electron-withdrawing effect, which deactivates the ortho and meta positions. Computational studies (e.g., DFT calculations) on similar systems confirm that the highest electron density resides at the 7th position, favoring electrophilic attack.
Common Byproducts :
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5-Bromo isomer : Forms if bromine attacks the ketone-adjacent position (≤5% yield).
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Dibrominated species : Occurs with excess Br₂ or prolonged reaction times.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors outperform batch systems by ensuring consistent mixing and temperature control. A pilot-scale study using a tubular reactor with NBS and DCM achieved 85% conversion in 15 minutes, highlighting scalability.
Cost-Benefit Analysis :
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NBS : Higher cost but superior selectivity.
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Br₂ : Economical but requires stringent safety protocols.
Chemical Reactions Analysis
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for these transformations.
Reduction Reactions: The ketone group at the 5th position can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Material Science: The compound’s heterocyclic structure and functional groups make it useful in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ketone group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one | C${10}$H${9}$BrOS | 257.15 | N/A | Thiepin ring, Br at C7 |
| 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | C${10}$H${9}$BrO$_2$ | 241.09 | N/A | Oxepin ring, Br at C7 |
| 7-Bromo-1-tetralone | C${10}$H${9}$BrO | 225.08 | 78 | Naphthalenone system |
| 4-Fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one | C${10}$H${9}$FOS | 196.04 | N/A | Fluorine at C4 |
Biological Activity
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one (CAS No. 15084-55-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The bromine atom at the 7th position and the ketone group at the 5th position contribute to its reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for drug discovery.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the bromine atom enhances its binding affinity towards certain molecular targets, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects may be mediated through the modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in preclinical studies, possibly through inhibition of pro-inflammatory cytokines and mediators.
Toxicity Profile
While this compound shows promising biological activity, it is essential to consider its toxicity. Reports indicate that it can cause skin irritation and is harmful if swallowed . Therefore, careful handling and further toxicological studies are necessary.
Comparative Studies
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| 3,4-Dihydrobenzo[b]thiepin-5(2H)-one | Lacks bromine at position 7 | Lower binding affinity |
| 7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one | Chlorine instead of bromine | Different reactivity profile |
| 7-Nitro-3,4-dihydrobenzo[b]thiepin-5(2H)-one | Nitro group at position 7 | Potentially increased antibacterial activity |
Case Studies
- Case Study on Antidepressant Activity : In a study conducted by Smith et al. (2020), mice treated with derivatives of this compound showed significant reductions in depressive-like behaviors compared to controls. The study highlighted the compound's potential as a lead for developing new antidepressants.
- Antimicrobial Efficacy : A study by Jones et al. (2021) evaluated the antimicrobial properties of several thiepin derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited effective inhibitory concentrations against both strains .
Q & A
Basic: What are the common synthetic strategies for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one?
Methodological Answer:
The synthesis typically involves bromination of a precursor thiepinone framework. A multi-step approach may include:
Cyclization : Formation of the thiepine ring via Friedel-Crafts acylation or thiol-mediated cyclization under acidic conditions.
Bromination : Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromine substituent at the 7-position.
Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity during bromination and stability of the thiepinone ring under reaction conditions. For analogs like 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, similar strategies are employed but with oxygen instead of sulfur in the heterocycle .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups in the dihydrothiepine ring).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns carbon-proton correlations.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 257.97 for C₁₀H₉BrOS).
- X-ray Crystallography : Used to resolve crystal packing and confirm the thiepine ring conformation, as demonstrated for structurally related dibenzothiepines .
Advanced: How can reaction conditions be optimized to improve bromination regioselectivity and yield?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeBr₃ vs. AlCl₃) to enhance EAS efficiency. FeBr₃ may favor para-bromination due to steric and electronic effects.
- Solvent Effects : Polar aprotic solvents (e.g., DCM, DMF) improve bromine solubility and reaction homogeneity.
- Temperature Control : Low temperatures (0–5°C) reduce side reactions like ring oxidation.
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.
Contradictions in reported yields (e.g., 60–85%) may arise from impurities in precursors or variations in workup protocols. Comparative studies using Design of Experiments (DoE) are recommended .
Advanced: What mechanistic insights explain the stability of the thiepinone ring under acidic/basic conditions?
Methodological Answer:
- Ring Strain Analysis : The partially saturated thiepine ring (non-planar) reduces angle strain compared to fully aromatic analogs, enhancing stability.
- Electronic Effects : The electron-withdrawing ketone group at position 5 deactivates the ring toward electrophilic attack, preventing decomposition.
- Acid Sensitivity : Protonation of the ketone may lead to ring-opening under strong acidic conditions (e.g., H₂SO₄), necessitating pH-controlled reactions (pH 4–6).
These hypotheses are supported by crystallographic data showing bond lengths and angles consistent with reduced strain in dihydrothiepine derivatives .
Advanced: How does the sulfur atom in the thiepine ring influence pharmacological activity compared to oxygen analogs?
Methodological Answer:
- Bioisosteric Effects : Sulfur’s larger atomic size and lower electronegativity enhance lipophilicity, potentially improving blood-brain barrier penetration.
- Metabolic Stability : Thioethers resist oxidative metabolism better than ethers, as seen in related benzodiazepine analogs .
- Receptor Binding : Sulfur’s polarizability may strengthen van der Waals interactions with hydrophobic binding pockets.
Comparative studies on 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (oxygen analog) show reduced CNS activity, suggesting sulfur’s critical role in target engagement .
Advanced: What strategies resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Batch Purity Analysis : Use HPLC-MS to identify impurities (e.g., de-brominated byproducts) that skew NMR integration.
- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from residual protons that overlap with key signals.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray structures of homologs, such as 3,9-dibromo-dibenzothiepine, to confirm substituent positions .
Advanced: How can computational methods predict reactivity and regioselectivity in derivative synthesis?
Methodological Answer:
- DFT Calculations : Model transition states for bromination to predict regioselectivity (e.g., para vs. meta substitution).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Screen derivative libraries against target proteins (e.g., GABA receptors) to prioritize syntheses.
PubChem data for related compounds (e.g., InChIKey: QSWPLXYGSSHRGL) provide starting points for QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
